2-(Piperazin-1-yl)acetic acid hydrate
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Overview
Description
2-(Piperazin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C6H12N2O2·H2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)acetic acid hydrate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of batch reaction vessels or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The reactions can proceed at room temperature or higher temperatures in common solvents, making the process efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)acetic acid hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen chloride in methanol and water, which are used for the synthesis of its hydrochloride derivative . Other reagents may include sulfonium salts, aziridines, and alkynes, depending on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound include various substituted piperazines and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2-(Piperazin-1-yl)acetic acid hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to inhibit enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication . This inhibition can result in the suppression of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperazin-1-yl)acetic acid hydrate include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific substituents and applications.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the presence of the acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
2-piperazin-1-ylacetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZJPHXZNNGXHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375154 |
Source
|
Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667462-09-1 |
Source
|
Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Piperazinyl)acetic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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